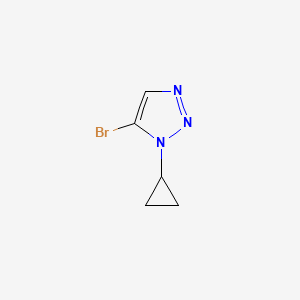

5-Bromo-1-cyclopropyl-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

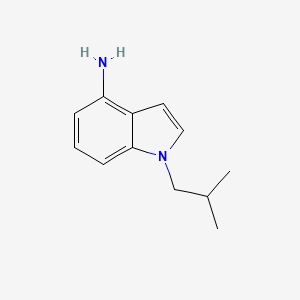

The molecular structure of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole consists of a cyclopropyl ring fused to a triazole ring, with a bromine atom attached to the triazole ring. The 3D structure can be visualized using computational tools .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles, including derivatives like 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole , are known for their stability and bioactivity, making them valuable in drug discovery . They mimic peptide bonds and can interact with biological systems, leading to potential applications in developing new pharmaceuticals. For instance, triazoles are found in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .

Organic Synthesis

In organic chemistry, triazoles serve as versatile intermediates. They participate in click chemistry reactions, which are widely used for creating complex molecules with high specificity and yield . The bromine atom in 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole can act as a good leaving group or be substituted in further chemical reactions, enhancing its utility in synthesis.

Polymer Chemistry

Triazoles are integral in designing polymers with specific properties. They can be incorporated into polymer backbones or side chains to impart thermal stability, resistance to hydrolysis, and unique mechanical properties . The cyclopropyl group in the compound could influence the polymer’s rigidity and density.

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding and π-π interactions, which are fundamental in supramolecular assemblies . 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole could be used to create novel host-guest systems or molecular recognition processes.

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. Triazoles are often used as linkers in bioconjugation due to their stability and inertness under physiological conditions . The compound could link biomolecules or attach drugs to targeting moieties.

Chemical Biology

In chemical biology, triazoles are used to probe and modulate biological systems. They can serve as inhibitors or activators of enzymes, receptors, and other proteins . The unique structure of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole might offer specificity in such interactions.

Fluorescent Imaging

Triazoles can be part of fluorescent probes due to their electronic properties. They absorb and emit light at specific wavelengths, which is useful in imaging techniques to visualize biological processes . The bromine atom in the compound could be replaced with a fluorophore for imaging applications.

Materials Science

The robustness of triazoles makes them suitable for materials science applications. They can be used in coatings, electronic devices, and nanomaterials to improve durability and function . The cyclopropyl group in 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole might affect the material’s properties, such as its dielectric constant or flexibility.

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-1-cyclopropyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICNFTQYPGBMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CN=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-cyclopropyl-1H-1,2,3-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2906462.png)

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2906463.png)

![N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2906465.png)

![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2906466.png)

![2-[4-(Furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2906473.png)

![ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2906475.png)

![1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2906480.png)